

In-Depth Technical Guide to LY-395153: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-395153 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the benzamide class of compounds, it has been investigated for its potential therapeutic effects in neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with **LY-395153**.

Chemical Structure and Properties

LY-395153, with the IUPAC name N-[4-[1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide, is characterized by a central phenyl ring substituted with a benzamide group and a sulfonamide-containing propyl side chain.

Chemical Structure:



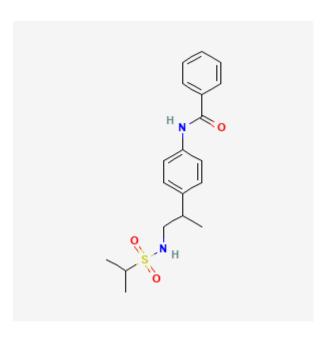


Table 1: General Chemical Properties of LY-395153

Property	Value	Source
IUPAC Name	N-[4-[1-(propan-2- ylsulfonylamino)propan-2- yl]phenyl]benzamide	PubChem
Molecular Formula	C19H24N2O3S	PubChem
Molecular Weight	360.5 g/mol	PubChem
CAS Number	211313-51-8	PubChem
Canonical SMILES	CC(C)S(=O) (=O)NCC(C)C1=CC=C(C=C1) NC(=O)C2=CC=CC2	PubChem
Solubility	Soluble in DMSO.[1]	MedKoo Biosciences
Storage	Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[1]	MedKoo Biosciences

Table 2: Computed Physicochemical Properties of LY-395153



Property	Value	Source
XLogP3	3.2	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	7	PubChem
Exact Mass	360.15076381	PubChem
Monoisotopic Mass	360.15076381	PubChem
Topological Polar Surface Area	78.4 Ų	PubChem
Heavy Atom Count	25	PubChem

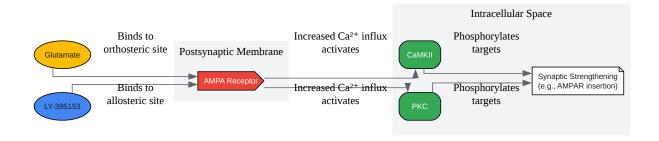
Note: Experimental data for melting point, boiling point, and pKa are not readily available in the public domain. The provided physicochemical properties are computed.

Mechanism of Action and Signaling Pathway

LY-395153 acts as a positive allosteric modulator of AMPA receptors. Unlike direct agonists that bind to the glutamate binding site, PAMs like **LY-395153** bind to a distinct allosteric site on the receptor complex. This binding event modulates the receptor's function, typically by slowing the rate of deactivation and/or desensitization in the presence of glutamate.[2] The potentiation of AMPA receptor activity leads to an increased influx of cations, primarily Na⁺ and Ca²⁺, into the postsynaptic neuron.

This enhanced calcium influx is a critical trigger for various downstream signaling cascades. Key among these is the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC).[3][4] These kinases phosphorylate various synaptic proteins, including the AMPA receptor subunits themselves, which can lead to the insertion of more AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse.[3][4]





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Caption: Simplified signaling pathway of LY-395153 as an AMPA receptor PAM.

Experimental Protocols [3H]LY-395153 Radioligand Binding Assay

This protocol is adapted from general radioligand binding assay procedures and specific details reported for [3H]**LY-395153**.[5]

Objective: To determine the binding affinity (Kd) and density (Bmax) of **LY-395153** to AMPA receptors in a given tissue preparation (e.g., rat cortical membranes).

Materials:

- [3H]LY-395153 (radioligand)
- Unlabeled LY-395153 (for determining non-specific binding)
- Rat cortical membranes (or other tissue/cell preparation expressing AMPA receptors)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- L-Glutamate
- Glass fiber filters (e.g., Whatman GF/B)



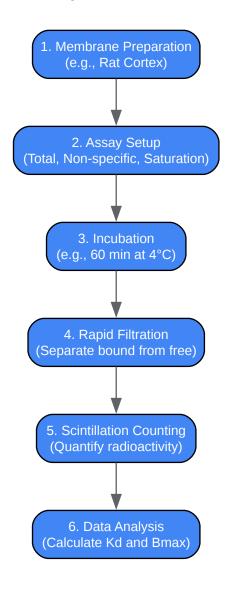
- Scintillation vials and scintillation cocktail
- Filtration apparatus
- Scintillation counter

Procedure:

- Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge
 the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting
 supernatant at high speed to pellet the membranes. Wash the membrane pellet by
 resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in assay buffer
 to a desired protein concentration.
- Assay Setup: In a 96-well plate, set up triplicate tubes for total binding, non-specific binding, and various concentrations of the radioligand for saturation experiments.
 - Total Binding: Add assay buffer, L-Glutamate (e.g., 100 μM final concentration), membrane preparation, and [³H]**LY-395153**.
 - Non-specific Binding: Add assay buffer, L-Glutamate, membrane preparation, a high concentration of unlabeled LY-395153 (e.g., 10 μM), and [³H]LY-395153.
 - Saturation Binding: Prepare serial dilutions of [3H]LY-395153 in assay buffer.
- Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through
 glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to
 remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.



- For saturation experiments, plot specific binding against the concentration of [3H]LY-395153.
- Analyze the data using non-linear regression to determine the Kd and Bmax values.



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Caption: General workflow for a radioligand binding assay.

General Protocol for Melting Point Determination

This is a general procedure for determining the melting point of a solid organic compound.[1][6] [7][8]

Foundational & Exploratory





Objective: To determine the melting point range of a solid compound as an indicator of its purity.

Materials:

- Solid sample of the compound
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp)

Procedure:

- Sample Preparation: Ensure the sample is dry and finely powdered.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the solid into the sealed end.
- Melting Point Measurement:
 - Place the capillary tube into the heating block of the melting point apparatus.
 - Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
 - Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
- Purity Assessment: A pure compound will have a sharp melting point range (typically 0.5-2°C). Impurities tend to depress and broaden the melting range.



General Protocol for pKa Determination by Spectrophotometry

This is a general method for determining the acid dissociation constant (pKa) of a compound with a UV-active chromophore.[9][10][11]

Objective: To determine the pKa of a compound by measuring the change in its UV absorbance as a function of pH.

Materials:

- Compound of interest
- A series of buffers covering a wide pH range (e.g., pH 2 to 12)
- UV-Vis spectrophotometer
- pH meter

Procedure:

- Preparation of Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., water, methanol, or DMSO). Prepare a series of buffered solutions at different known pH values.
- UV-Vis Spectra: Record the UV-Vis spectrum of the compound in a highly acidic solution (where it is fully protonated) and in a highly basic solution (where it is fully deprotonated).
- Absorbance Measurements: Prepare a series of solutions of the compound in the different pH buffers. Ensure the final concentration of the compound is the same in all solutions.
 Measure the absorbance of each solution at a wavelength where the protonated and deprotonated forms have significantly different absorbance values.
- Data Analysis: Plot the absorbance versus pH. The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal.



Synthesis

A specific, detailed synthesis protocol for **LY-395153** is not readily available in peer-reviewed literature. However, its structure suggests a synthetic route involving the formation of an amide bond and a sulfonamide bond. A plausible general approach would involve:

- Synthesis of the amine precursor: Starting with a suitable substituted aniline, the propyl side chain can be introduced, followed by the installation of the amine group that will form the sulfonamide.
- Sulfonamide formation: Reaction of the amine precursor with propan-2-sulfonyl chloride would form the sulfonamide linkage.
- Amide formation: Acylation of the resulting aniline derivative with benzoyl chloride would yield the final product, LY-395153.

The synthesis of related N-acyl sulfonamides often involves the reaction of a sulfonamide with an acid chloride or anhydride in the presence of a base.[12]



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Caption: A logical, high-level overview of a potential synthesis route for **LY-395153**.

Conclusion

LY-395153 is a valuable research tool for investigating the role of AMPA receptor potentiation in synaptic plasticity and its potential as a therapeutic strategy. This guide has provided a detailed overview of its chemical properties, mechanism of action, and key experimental methodologies. While specific experimental data for some physical properties and a detailed synthesis protocol are not publicly available, the information compiled here offers a solid foundation for researchers and drug development professionals working with this compound. Further investigation into proprietary sources such as patents may yield more specific quantitative data.



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